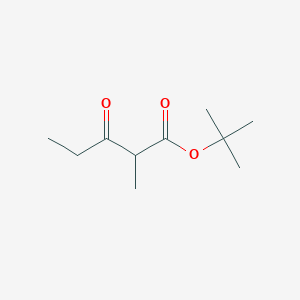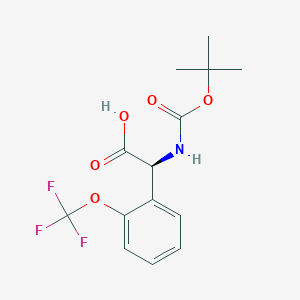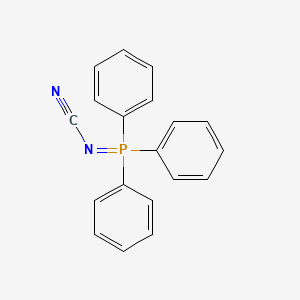
Cyanamide, (triphenylphosphoranylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanamide, (triphenylphosphoranylidene)-, is an organic compound characterized by the presence of a cyanamide group attached to a triphenylphosphoranylidene moiety. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, (triphenylphosphoranylidene)-, typically involves the reaction of triphenylphosphine with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of cyanamide compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions
Cyanamide, (triphenylphosphoranylidene)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: Nucleophilic substitution reactions are common, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce primary amines. Substitution reactions result in the formation of various substituted cyanamides .
科学研究应用
Cyanamide, (triphenylphosphoranylidene)-, has a wide range of scientific research applications:
作用机制
The mechanism of action of cyanamide, (triphenylphosphoranylidene)-, involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent .
相似化合物的比较
Similar Compounds
Similar compounds to cyanamide, (triphenylphosphoranylidene)-, include:
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins.
Uniqueness
Cyanamide, (triphenylphosphoranylidene)-, is unique due to its specific structure, which imparts distinct reactivity and properties compared to other cyanamide derivatives.
属性
CAS 编号 |
4027-82-1 |
|---|---|
分子式 |
C19H15N2P |
分子量 |
302.3 g/mol |
IUPAC 名称 |
(triphenyl-λ5-phosphanylidene)cyanamide |
InChI |
InChI=1S/C19H15N2P/c20-16-21-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI 键 |
APFUUELQJNUEIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=NC#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


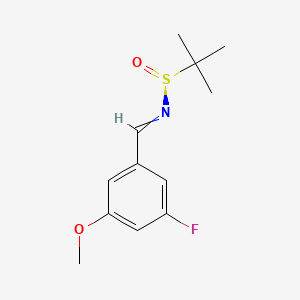

![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)
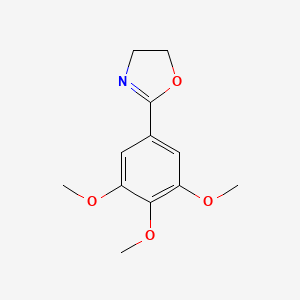
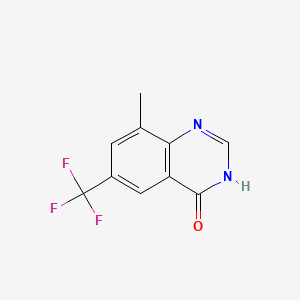
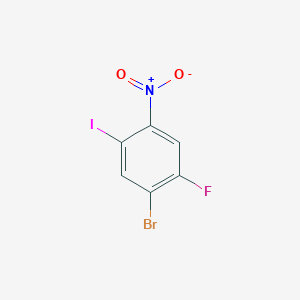
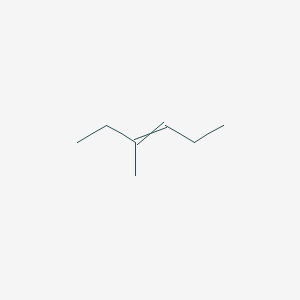
![1-(2,5-Dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083391.png)
![6-(4-tert-butylphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14083405.png)
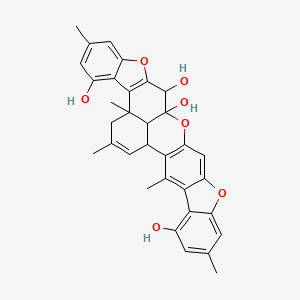

![1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene](/img/structure/B14083424.png)
